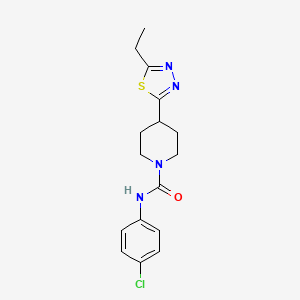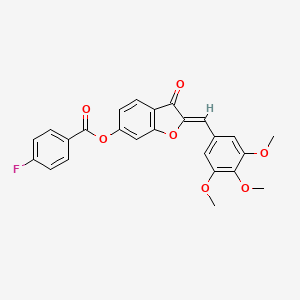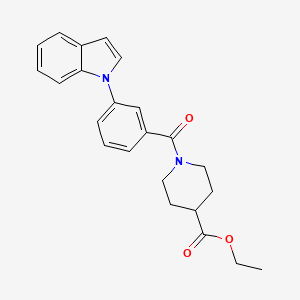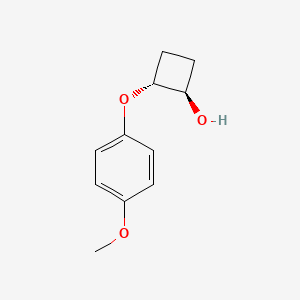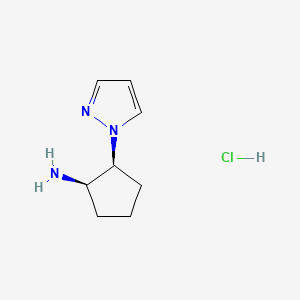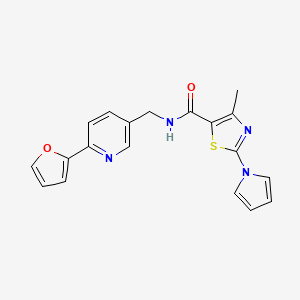
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” is a chemical compound with the molecular formula C19H16N4O2S and a molecular weight of 364.421. It is available for research use only1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H16N4O2S. It contains a furan ring attached to a pyridine ring through a methylene bridge. This structure is further connected to a thiazole ring, which is substituted with a methyl group and a pyrrole ring. The thiazole ring is also connected to a carboxamide group1.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
Research into related compounds has shown significant interest in synthesizing novel heterocyclic compounds for antiprotozoal activity. For example, the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for antiprotozoal therapies (Ismail et al., 2004).
Heterocyclic Compound Transformations
Another area of research involves the synthesis and transformations of heterocyclic compounds. For instance, the preparation of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent conversion to thiazoloquinolines highlights methodologies for creating diverse heterocyclic frameworks. Such studies provide insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity
The synthesis of thiazole-based heterocyclic amides and their investigation for antimicrobial activity exemplifies the interest in developing new antimicrobial agents. The compound N-(thiazol-2-yl)furan-2-carboxamide was synthesized and evaluated against a range of microorganisms, showcasing the potential of such compounds in addressing the need for new antimicrobials (Cakmak et al., 2022).
Molecular and Electronic Characterization
Experimental and theoretical investigations into the molecular and electronic structures of heterocyclic amides, including X-ray diffraction and density functional theory (DFT) modelling, illustrate the comprehensive analysis conducted to understand the properties of these compounds. Such studies not only elucidate the structural aspects but also contribute to the exploration of their potential applications in various scientific and technological domains (Cakmak et al., 2022).
Safety And Hazards
This compound is not intended for human or veterinary use1. As with all chemicals, it should be handled with care, using appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. However, specific future directions would depend on the results of initial studies and the compound’s properties.
Please note that the information provided here is based on the available resources and may not be comprehensive. For more detailed and specific information, it’s recommended to refer to scientific literature and databases.
Eigenschaften
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13-17(26-19(22-13)23-8-2-3-9-23)18(24)21-12-14-6-7-15(20-11-14)16-5-4-10-25-16/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCIWRKZXDNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)
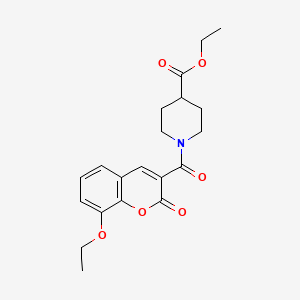
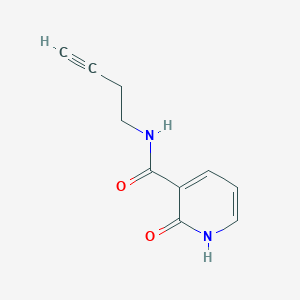
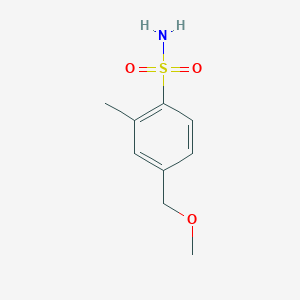
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

